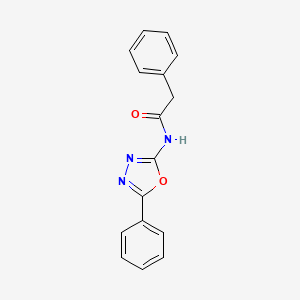

2-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

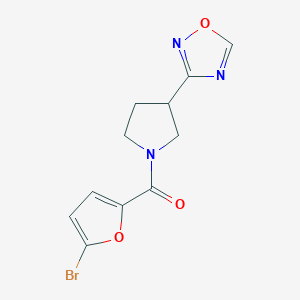

1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

N- and S-alkyl derivatives were synthesized from 5-phenyl-1,3,4-oxadiazole-2-thiones and alkyl halides . The structure elucidation was carried out by 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis .Physical And Chemical Properties Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Aplicaciones Científicas De Investigación

Anticancer Applications

Oxadiazoles, including 2-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, have been successfully utilized as an essential part of the pharmacophore in anticancer drugs . They have shown potential in the treatment of various types of cancer due to their ability to interact with cancer cells.

Vasodilator Applications

Oxadiazoles have been used in the development of vasodilator drugs . These drugs help widen (dilate) blood vessels, allowing blood to flow more easily, which can be beneficial in treating conditions like high blood pressure and heart disease.

Anticonvulsant Applications

Oxadiazoles have also been used in the development of anticonvulsant drugs . These drugs are used to prevent or reduce the severity of seizures in various conditions, including epilepsy.

Antidiabetic Applications

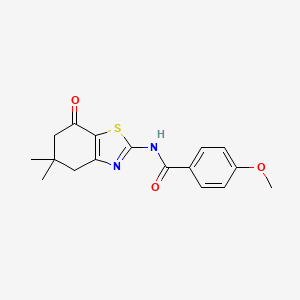

Compounds having amide and sulphonamide group in oxadiazole enhance antidiabetic activities . They have been observed to inhibit α-amylase, an enzyme that plays a key role in carbohydrate digestion, which can help manage blood sugar levels in diabetic patients.

High-Energy Applications

Oxadiazoles have established themselves as potential high-energy cores . Their derivatives have shown favorable oxygen balance and positive heat of formations, making them useful in the development of high-energy materials.

Pharmaceutical Compounds

The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . This variation allows these molecules to be utilized as pharmaceutical compounds.

Drug and Gene Transport Systems

Bola-type scaffolds, which can be formed by oxadiazoles, have attracted a great deal of attention for their application in biology and pharmacy, including in drug and gene transport systems .

Chemical Sensing and Biomedical Applications

Oxadiazoles can bind targeted metabolic analytes and are employed in synthesizing pharmaceutical drugs, anticancer agents, and pH probes for living cells . They also have applications in chemical sensing, biomedical applications, and molecular recognition .

Safety and Hazards

Direcciones Futuras

The future directions for oxadiazole compounds are promising. They have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized in a wide range of applications, including pharmaceuticals and energetic materials .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with iridium (iii) complexes and have shown significant performance differences .

Mode of Action

It’s known that the compound can act as a bidentate ligand, coordinating through the nitrogen atom . This interaction can lead to changes in the electronic structures, absorption and emission spectra, and charge transportation properties of the complexes .

Biochemical Pathways

It’s known that oxadiazoles, a class of compounds to which this molecule belongs, can affect a wide range of biochemical processes .

Result of Action

Similar compounds have been evaluated for their anticonvulsant activity , suggesting potential neurological effects.

Action Environment

It’s known that the performance of similar compounds can be influenced by the presence of certain groups, such as tert-butyl group (- t -bu) and methyl group (–ch 3), which enhance the hole and electron injection abilities and improve the charge balance .

Propiedades

IUPAC Name |

2-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-14(11-12-7-3-1-4-8-12)17-16-19-18-15(21-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHFKBIAOHXHLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea](/img/structure/B2404583.png)

![N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2404586.png)

![1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester](/img/structure/B2404588.png)

![N-(3-chloro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2404593.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2404598.png)

![8-(Ethylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2404599.png)

![N-(4-acetylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2404600.png)

![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2404601.png)